Comparative Synthesis Yield: (4-Bromo-3-chlorophenyl)(ethyl)sulfane vs. Methyl Analog
A reported synthetic route for (4-Bromo-3-chlorophenyl)(ethyl)sulfane using a halogenation method with bromine and acetic acid at 0-20°C achieves a yield of 70%, providing a colorless liquid . While direct, high-quality comparative data for the methyl analog ((4-Bromo-3-chlorophenyl)(methyl)sulfane) under identical conditions is not available in the primary literature, this yield serves as a benchmark. The choice of the ethylthio group over a methylthio group can significantly impact reaction kinetics and product isolation due to differences in steric hindrance and intermediate stability, making this yield data a critical factor for process chemists evaluating the feasibility of scaling up a synthetic route .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 70% |
| Comparator Or Baseline | (4-Bromo-3-chlorophenyl)(methyl)sulfane (inference, no direct data) |
| Quantified Difference | N/A (inference of different reaction profile) |
| Conditions | Halogenation with bromine in acetic acid at 0-20 °C |
Why This Matters
A defined yield provides a baseline for cost and efficiency calculations during synthetic route planning and procurement.
